{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
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Overview
Description
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is an organoboron compound with the molecular formula C11H17BNO4S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and hydroxyl group, making them valuable intermediates in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid typically involves the reaction of phenylboronic acid with butyl(methyl)sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are used as enzyme inhibitors. This compound can inhibit serine proteases, which are enzymes involved in various physiological processes .
Medicine
In medicine, boronic acids are explored for their potential in drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mechanism of Action
The mechanism of action of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is crucial in the inhibition of serine proteases, which play a role in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is unique due to the presence of the butyl(methyl)sulfamoyl group, which enhances its reactivity and specificity in chemical reactions. This makes it more versatile compared to other boronic acids, allowing for a broader range of applications in synthesis and research .
Properties
CAS No. |
690662-94-3 |
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Molecular Formula |
C11H18BNO4S |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3 |
InChI Key |
WQSMSFTUNCJQMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O |
Origin of Product |
United States |
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